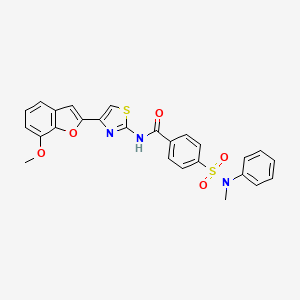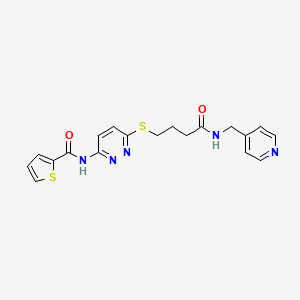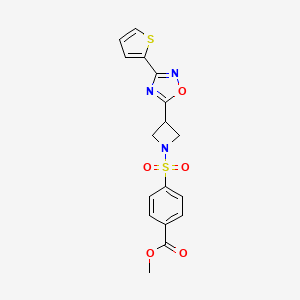
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide (abbreviated as 2-DCPA) is a synthetic compound of interest for its potential applications in scientific research. It is a member of the amide family of compounds, and has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Wirkmechanismus
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been studied for its potential mechanism of action. It is believed to act by inhibiting the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been suggested that 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide may act by blocking the action of certain hormones involved in the regulation of fat and cholesterol metabolism.
Biochemical and Physiological Effects
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been studied for its biochemical and physiological effects. Studies have shown that it may have a beneficial effect on lipid and cholesterol metabolism. It has been suggested that 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide may reduce cholesterol levels in the blood and reduce the risk of cardiovascular disease. It has also been suggested that it may have beneficial effects on weight loss and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to handle and use in laboratory experiments. However, it is important to note that 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a synthetic compound, and its effects may not necessarily be the same as those of natural compounds.
Zukünftige Richtungen
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a compound of great potential for use in scientific research. Potential future directions for 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide include further investigation into its mechanism of action, as well as its potential therapeutic applications. Other potential future directions include studying its effects on other metabolic processes, such as glucose metabolism, and its potential for use in drug delivery systems. Additionally, further research into its biochemical and physiological effects could provide valuable insight into its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been described in detail in the literature. It can be synthesized from the reaction of 3,4-dichlorophenylacetic acid and 2-phenylsulfanyl ethanol in the presence of acetic anhydride and pyridine. The reaction is carried out in a two-step process, first with the formation of an intermediate compound, followed by a second step to form the final product. The reaction is typically carried out at a temperature of 60-70°C and a pressure of 1-2 atm.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been studied for its potential applications in scientific research. It has been used in laboratory experiments to investigate its biochemical and physiological effects. It has also been used to study its mechanism of action, as well as to investigate potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-14-7-6-12(10-15(14)18)11-16(20)19-8-9-21-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHOBRAYORVEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2788699.png)
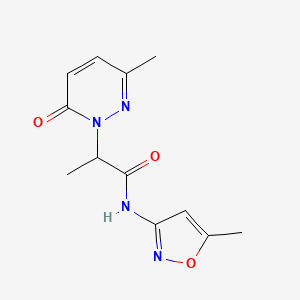
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2788704.png)
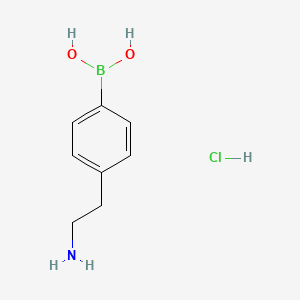
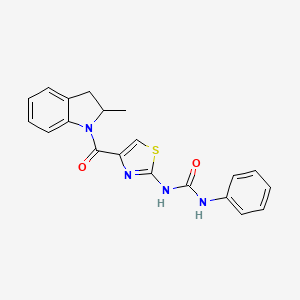
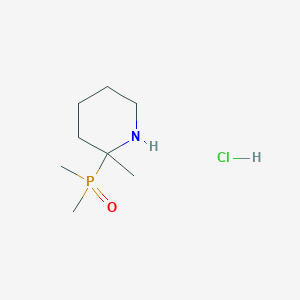

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2788709.png)
![(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2788710.png)
